4-Methyl-isothiazole-5-carboxylic acid
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Overview
Description
4-Methyl-isothiazole-5-carboxylic acid is a chemical compound with the empirical formula C5H5NO2S . It is a derivative of isothiazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs . The compound is a solid in form .
Synthesis Analysis
The synthesis of isothiazole derivatives, including 4-Methyl-isothiazole-5-carboxylic acid, is a topic of ongoing research. Many synthetic methods employ metal catalysts for cycloaddition reactions, but there is a growing interest in developing alternate metal-free synthetic routes due to the drawbacks associated with metal-catalyzed reactions .Molecular Structure Analysis
The molecular structure of 4-Methyl-isothiazole-5-carboxylic acid includes a carboxyl group (COOH) and a methyl group (CH3) attached to an isothiazole ring . The isothiazole ring is unsaturated and features an S-N bond .Physical And Chemical Properties Analysis
4-Methyl-isothiazole-5-carboxylic acid is a solid compound . Like other carboxylic acids, it is expected to exhibit strong hydrogen bonding between molecules, leading to high boiling points compared to other substances of comparable molar mass .Scientific Research Applications
Corrosion Inhibition
4-Methyl-isothiazole-5-carboxylic acid derivatives have been studied for their effectiveness in inhibiting corrosion. For example, triazole derivatives, closely related to the chemical structure , have demonstrated significant inhibition of mild steel corrosion in acidic media. Such compounds act by adsorbing onto the metal surface, forming a protective layer that reduces the rate of corrosion. The efficiency of these inhibitors has been proven through various electrochemical methods and weight loss measurements, indicating their potential in extending the life of metal infrastructure in corrosive environments (Lagrenée et al., 2002) (Bentiss et al., 2007).
Synthesis of Novel Organic Molecules
The synthesis of isoxazole- and oxazole-4-carboxylic acids derivatives showcases the utility of 4-Methyl-isothiazole-5-carboxylic acid in creating novel organic compounds. These derivatives have been synthesized through controlled isomerization processes, highlighting the versatility of 4-Methyl-isothiazole-5-carboxylic acid in organic synthesis and the potential for creating a wide range of biologically active compounds or materials with unique properties (Serebryannikova et al., 2019).
Investigation of Biological Activities
Research on the derivatives of 4-Methyl-isothiazole-5-carboxylic acid has also extended into the exploration of their biological activities. For instance, new amides of 5-Acylamino-3-Methyl-4-Isothiazolecarboxylic Acid have been synthesized and evaluated for their immunotropic activity, demonstrating the potential of these compounds in modulating immune responses and suggesting further investigation into their therapeutic applications (Lipnicka et al., 2007).
Safety And Hazards
Safety data for 4-Methyl-isothiazole-5-carboxylic acid suggests that it may cause an allergic skin reaction. Precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray, and contact with skin and eyes. Protective equipment, including chemical impermeable gloves, should be worn when handling this compound .
Future Directions
properties
IUPAC Name |
4-methyl-1,2-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c1-3-2-6-9-4(3)5(7)8/h2H,1H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMUIWOBVJVUAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-isothiazole-5-carboxylic acid | |
CAS RN |
15901-61-8 |
Source
|
Record name | 4-Methyl-isothiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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